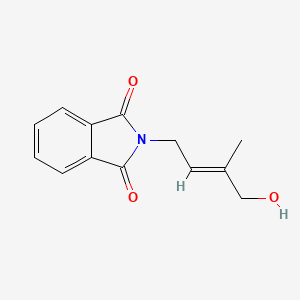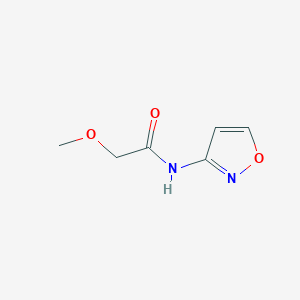
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is a complex organic compound that features both phosphono and ammonium functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) typically involves the reaction of ethylene diamine with dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 25°C to 30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) involves large-scale reactors and automated systems to control the reaction parameters. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to 5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of quaternary ammonium salts with different alkyl groups.
Scientific Research Applications
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Ethylenebis(diphenylphosphine): A related compound with similar phosphine functional groups.
Dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide: A precursor in the synthesis of the target compound.
Tertiary phosphines: A class of compounds with similar chemical properties and applications.
Uniqueness
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is unique due to its combination of phosphono and ammonium functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
20021-01-6 |
|---|---|
Molecular Formula |
C34H46Br2N4O6P2 |
Molecular Weight |
828.5 g/mol |
IUPAC Name |
2-(diphenoxyphosphorylamino)ethyl-[2-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C34H46N4O6P2.2BrH/c1-37(2,27-25-35-45(39,41-31-17-9-5-10-18-31)42-32-19-11-6-12-20-32)29-30-38(3,4)28-26-36-46(40,43-33-21-13-7-14-22-33)44-34-23-15-8-16-24-34;;/h5-24H,25-30H2,1-4H3,(H,35,39)(H,36,40);2*1H/q+2;;/p-2 |
InChI Key |
MYALFNNUSMRIGS-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CC[N+](C)(C)CCNP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)

![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)




![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)

